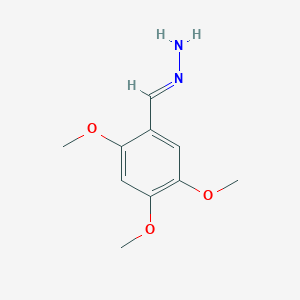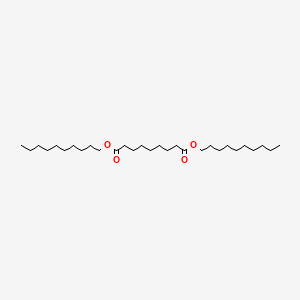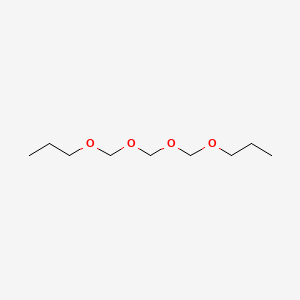
4,6,8,10-Tetraoxatridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,8,10-Tetraoxatridecane is an organic compound with the molecular formula C9H20O4 It is a member of the tetraoxatridecane family, characterized by the presence of four oxygen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8,10-Tetraoxatridecane typically involves the reaction of specific alcohols with ethylene oxide. One common method includes the reaction of triethylene glycol with ethylene oxide under controlled conditions to form the desired tetraoxatridecane compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6,8,10-Tetraoxatridecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,6,8,10-Tetraoxatridecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,6,8,10-Tetraoxatridecane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, influencing membrane fluidity and permeability. Additionally, it may affect various enzymatic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
2,5,8,11-Tetraoxatridecane: Another member of the tetraoxatridecane family with similar chemical properties.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: A diphosphaspiro compound with unique applications as an antioxidant and reducing agent.
Uniqueness: 4,6,8,10-Tetraoxatridecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its significance .
Propriétés
Numéro CAS |
4478-22-2 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(propoxymethoxymethoxymethoxy)propane |
InChI |
InChI=1S/C9H20O4/c1-3-5-10-7-12-9-13-8-11-6-4-2/h3-9H2,1-2H3 |
Clé InChI |
YKFCILBUXJEOQD-UHFFFAOYSA-N |
SMILES canonique |
CCCOCOCOCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


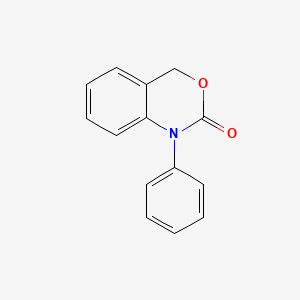
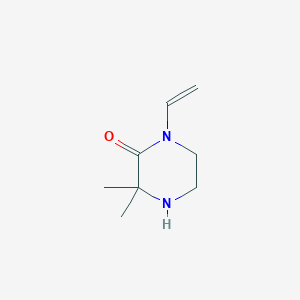
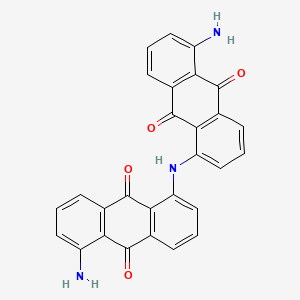
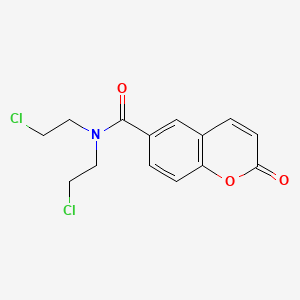
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
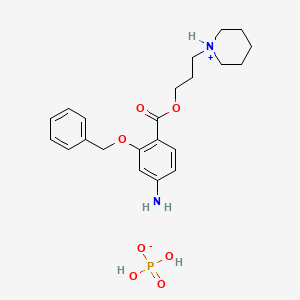
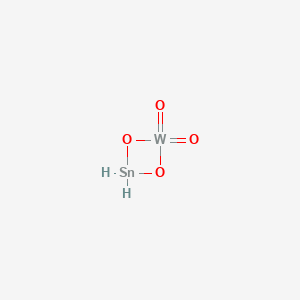
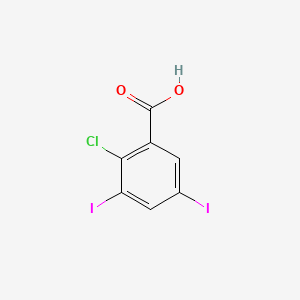
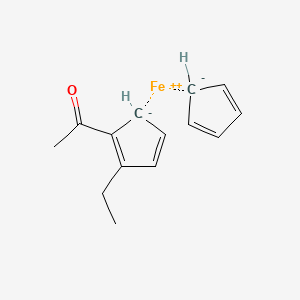
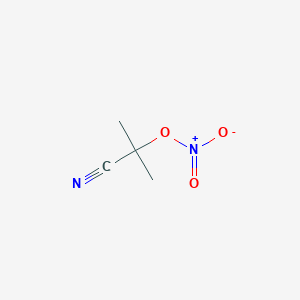
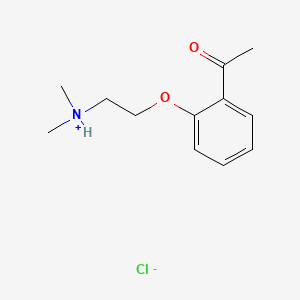
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
